N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a tricyclic core fused with an oxadiazole ring system. Key structural elements include:
- 4-Methoxyphenylmethyl substituent: Influences solubility and metabolic stability.
- Sulfanylacetamide linkage: May confer redox activity or hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-33-19-12-6-16(7-13-19)14-30-25(32)24-23(20-4-2-3-5-21(20)34-24)29-26(30)35-15-22(31)28-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBXGHVCXBLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl moiety : Potentially contributes to its pharmacological properties.
- Sulfanyl group : May play a role in its biological activity through interactions with biological targets.
Molecular Formula
The molecular formula is .
Research indicates that compounds similar to N-(4-fluorophenyl)-2-{...} can interact with various biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with inflammation and cancer progression.
- Receptor Modulation : It shows potential as a modulator of neurotransmitter receptors, which could influence pain perception and mood disorders.
Case Studies
- Study on p38 MAP Kinase Inhibition :
- Antitumor Activity :
Table 1: Summary of Biological Activities
Safety and Toxicity
Preliminary assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Potential liver toxicity and interactions with cytochrome P450 enzymes have been noted in related compounds, necessitating caution in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s tricyclic scaffold and functional groups align with bioactive heterocycles. Comparisons are drawn to:
*Estimated values based on structural analogs.
Key Observations :
- Unlike OA and HG (natural triterpenoids), the synthetic tricyclic core may offer improved metabolic stability but reduced solubility.
Mechanism of Action (MOA) Predictions
Evidence suggests structurally similar compounds share MOAs . For example:
Target Compound Hypotheses :
- The tricyclic core may interact with ATP-binding pockets (e.g., kinases) or DNA repair enzymes.
- The sulfanyl group could modulate redox-sensitive targets like thioredoxin or glutathione pathways.
Research Findings and Computational Predictions
QSAR and Docking Insights
- QSAR Models : Structural similarity to tricyclic or fluorophenyl-containing compounds could predict bioactivity (e.g., anti-inflammatory IC50 ~10 µM*). Accuracy improves with backbone homogeneity .
- Molecular Docking : The tricyclic core may dock into hydrophobic pockets of COX-2 or EGFR kinases (ΔG ~-9 kcal/mol*), similar to OA/HG interactions with PPAR-γ .
Transcriptome and Systems Pharmacology
- Systems pharmacology analysis (as applied to OA/HG) could identify shared pathways (e.g., MAPK/ERK) for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
